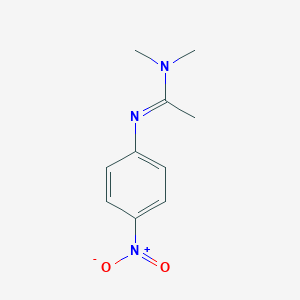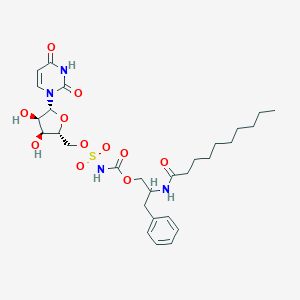
5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine, also known as DAPSU, is a modified nucleoside that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is a uridine derivative that has been synthesized with the addition of a decanoylamino-phenylpropyloxycarbonyl-sulfonyl group. DAPSU has shown promising results in various studies, demonstrating its potential as a valuable tool for biochemical and physiological research.
Mecanismo De Acción
5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine works by selectively inhibiting the activity of certain enzymes, including uridine-cytidine kinase and cytidine deaminase. These enzymes play a critical role in various cellular processes, including RNA synthesis and translation. By inhibiting the activity of these enzymes, 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine can disrupt these processes, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine has been shown to have various biochemical and physiological effects. It has been shown to have antiviral properties, inhibiting the replication of certain viruses. 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine has also been shown to have antitumor properties, inhibiting the growth and proliferation of certain cancer cells. Additionally, 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine has been shown to have anti-inflammatory properties, reducing inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine has several advantages as a tool for scientific research. It is a potent inhibitor of certain enzymes, allowing for the selective disruption of various cellular processes. Additionally, 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine has been shown to have low toxicity, making it a relatively safe compound to use in lab experiments. However, there are also limitations associated with the use of 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine. Its synthesis process is complex and time-consuming, making it difficult to produce in large quantities. Additionally, 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine has a relatively short half-life, limiting its effectiveness in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine. One area of interest is the development of 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine analogs with improved properties, such as increased potency or longer half-life. Additionally, further research is needed to fully understand the mechanism of action of 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine and its potential applications in various areas of research. Finally, the use of 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine in combination with other therapeutic agents may hold promise for the treatment of certain diseases.
Métodos De Síntesis
The synthesis of 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine involves the use of a multi-step process. The starting material is uridine, which is modified through a series of chemical reactions to produce the final product. The synthesis process involves the use of various reagents, including decanoyl chloride, triethylamine, and N-hydroxysuccinimide. The final product is obtained through purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine has been widely used in scientific research due to its potential as a therapeutic agent. It has been shown to have antiviral, antitumor, and anti-inflammatory properties. 5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine has also been used as a tool for studying various cellular processes, including RNA synthesis and translation. Its ability to selectively inhibit the activity of certain enzymes has made it a valuable tool for studying the role of these enzymes in various biological processes.
Propiedades
Número CAS |
149970-64-9 |
|---|---|
Nombre del producto |
5'-O-(((2-Decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine |
Fórmula molecular |
C29H42N4O11S |
Peso molecular |
654.7 g/mol |
Nombre IUPAC |
[2-(decanoylamino)-3-phenylpropyl] N-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonyl]carbamate |
InChI |
InChI=1S/C29H42N4O11S/c1-2-3-4-5-6-7-11-14-23(34)30-21(17-20-12-9-8-10-13-20)18-42-29(39)32-45(40,41)43-19-22-25(36)26(37)27(44-22)33-16-15-24(35)31-28(33)38/h8-10,12-13,15-16,21-22,25-27,36-37H,2-7,11,14,17-19H2,1H3,(H,30,34)(H,32,39)(H,31,35,38)/t21?,22-,25-,26-,27-/m1/s1 |
Clave InChI |
UADKHKLHAYUHAB-UHFDHVSFSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)COC(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)COC(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
SMILES canónico |
CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)COC(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
Otros números CAS |
165307-53-9 |
Sinónimos |
5'-O-(((2-decanoylamino-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine PP55 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



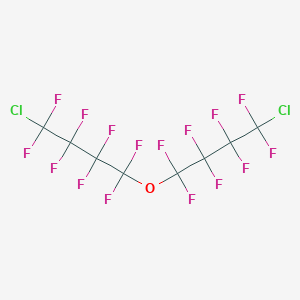
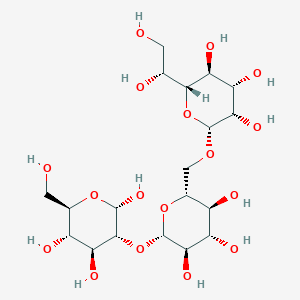
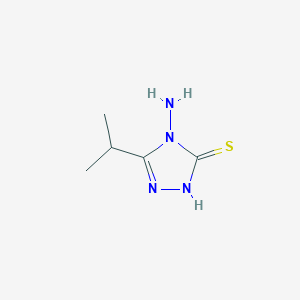
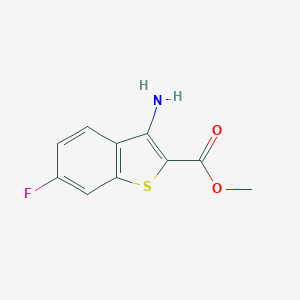
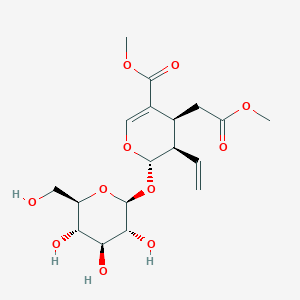
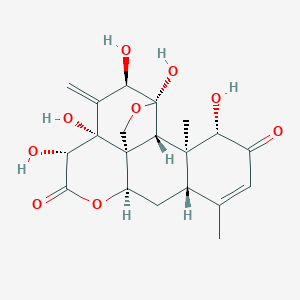


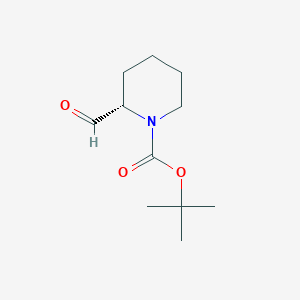
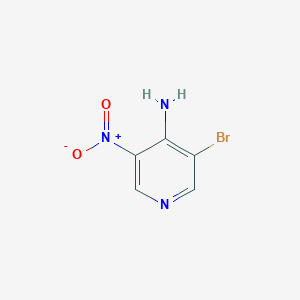


![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)
